

In-Depth Technical Guide to the ATR Inhibitor Atr-IN-14

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Atr-IN-14

Cat. No.: B15621049

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Abstract

Atr-IN-14 is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical component of the DNA Damage Response (DDR) pathway. By targeting ATR, **Atr-IN-14** disrupts cell cycle checkpoints and DNA repair mechanisms, rendering cancer cells with underlying DNA repair defects or high replicative stress particularly vulnerable. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of **Atr-IN-14**. Detailed, albeit generalized, experimental protocols for its synthesis and key biological assays are presented to facilitate further research and development.

Chemical Structure and Physicochemical Properties

Atr-IN-14 is a complex heterocyclic molecule with the systematic IUPAC name 5-fluoro-4-(1-methyl-1H-pyrazol-5-yl)-2-[(3R)-3-methylmorpholin-4-yl]-8-(1H-pyrazol-3-yl)-1,7-naphthyridine. Its chemical structure and key identifiers are summarized below.

Chemical Structure:

 Atr-IN-14 Chemical Structure

Table 1: Physicochemical Properties and Identifiers of **Atr-IN-14**

Property	Value
IUPAC Name	5-fluoro-4-(1-methyl-1H-pyrazol-5-yl)-2-[(3R)-3-methylmorpholin-4-yl]-8-(1H-pyrazol-3-yl)-1,7-naphthyridine
CAS Number	2765785-88-2
Molecular Formula	C ₂₀ H ₂₀ FN ₇ O
Molecular Weight	393.42 g/mol
SMILES String	<chem>C[C@@H]1COCCN1c1cc(-c2ccnn2C)c2c(F)cnc(-c3cc[nH]n3)c2n1</chem>

Biological Activity

Atr-IN-14 is a highly potent inhibitor of ATR kinase. Its primary mechanism of action involves the inhibition of the ATR signaling pathway, which is crucial for the cellular response to DNA damage and replication stress.

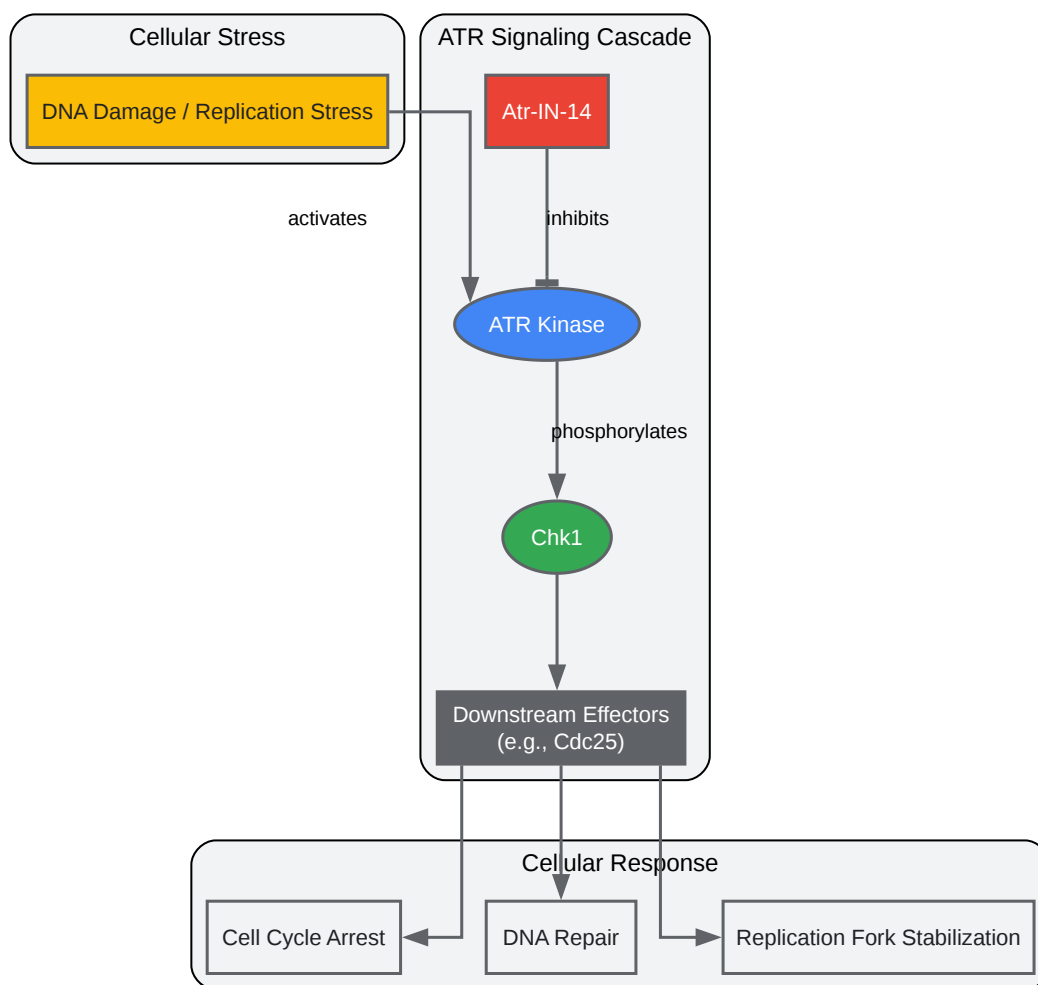
Table 2: In Vitro Biological Activity of **Atr-IN-14**

Assay Type	Cell Line	Result	Reference
Anticancer Activity (IC ₅₀)	LoVo	64 nM	[1]
ATR Signaling Inhibition	-	98.03% inhibition of CHK1 phosphorylation at 25 nM	[1]

Signaling Pathway

ATR kinase is a central regulator of the DNA damage response. Upon activation by single-stranded DNA, which forms at stalled replication forks or during the processing of DNA lesions, ATR phosphorylates a cascade of downstream targets, most notably Checkpoint Kinase 1 (Chk1). This phosphorylation event initiates cell cycle arrest, providing time for DNA repair, and also promotes the stability of replication forks. **Atr-IN-14**, by inhibiting ATR, prevents the

phosphorylation of Chk1 and other downstream substrates, thereby abrogating these critical cellular processes.



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ATR Signaling Pathway and Inhibition by **Atr-IN-14**

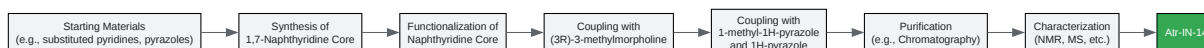
Experimental Protocols

The following sections provide generalized experimental protocols relevant to the synthesis and biological evaluation of **Atr-IN-14**. These are based on standard laboratory procedures for similar compounds and assays, as specific, detailed protocols for **Atr-IN-14** are not publicly available.

Synthesis of Atr-IN-14 (Hypothetical Route)

The synthesis of a complex molecule like **Atr-IN-14** would likely involve a multi-step process. A plausible, though hypothetical, synthetic route could involve the construction of the substituted 1,7-naphthyridine core followed by the coupling of the pyrazole and methylmorpholine moieties. The synthesis of pyrazole derivatives often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

Workflow for a potential multi-step synthesis:



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Hypothetical Synthetic Workflow for **Atr-IN-14**

In Vitro ATR Kinase Assay

This assay is designed to measure the direct inhibitory effect of **Atr-IN-14** on the enzymatic activity of ATR kinase.

Materials:

- Recombinant human ATR/ATRIP complex
- Kinase assay buffer
- ATP

- Substrate (e.g., a peptide or protein containing an ATR phosphorylation motif, such as a p53-derived peptide)
- **Atr-IN-14**
- Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
- Microplate reader

Procedure:

- Prepare serial dilutions of **Atr-IN-14** in the kinase assay buffer.
- In a microplate, combine the ATR/ATRIP enzyme complex and the substrate.
- Add the diluted **Atr-IN-14** or vehicle control to the wells.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).
- Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.
- Calculate the percentage of inhibition for each concentration of **Atr-IN-14** and determine the IC₅₀ value.

Cellular Assay for CHK1 Phosphorylation (Western Blot)

This assay assesses the ability of **Atr-IN-14** to inhibit ATR activity within a cellular context by measuring the phosphorylation of its downstream target, Chk1.

Materials:

- Cancer cell line (e.g., LoVo)
- Cell culture medium and supplements
- **Atr-IN-14**

- DNA damaging agent (e.g., hydroxyurea or UV radiation) to induce ATR activity
- Lysis buffer with protease and phosphatase inhibitors
- Primary antibodies (anti-pChk1 Ser345, anti-total Chk1, and a loading control like anti- β -actin)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

- Seed cells in multi-well plates and allow them to adhere.
- Pre-treat the cells with various concentrations of **Atr-IN-14** for a defined period (e.g., 1-2 hours).
- Induce DNA damage to activate the ATR pathway.
- After a further incubation period, lyse the cells and collect the protein extracts.
- Determine the protein concentration of each lysate.
- Separate the proteins by SDS-PAGE and transfer them to a membrane.
- Probe the membrane with primary antibodies against phosphorylated Chk1, total Chk1, and a loading control.
- Incubate with an appropriate HRP-conjugated secondary antibody.
- Visualize the protein bands using a chemiluminescent substrate and an imaging system.
- Quantify the band intensities to determine the level of Chk1 phosphorylation relative to the total Chk1 and the loading control.

Cell Viability (IC₅₀) Assay

This assay determines the concentration of **Atr-IN-14** that inhibits the growth of a cancer cell line by 50%.

Materials:

- Cancer cell line (e.g., LoVo)
- Cell culture medium and supplements
- **Atr-IN-14**
- Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at an appropriate density.
- Allow the cells to attach overnight.
- Add serial dilutions of **Atr-IN-14** to the wells.
- Incubate the cells for a specified period (e.g., 72 hours).
- Add the cell viability reagent to each well according to the manufacturer's instructions.
- Measure the signal (luminescence, absorbance, or fluorescence) using a microplate reader.
- Normalize the data to the vehicle-treated control cells and plot the cell viability against the logarithm of the **Atr-IN-14** concentration to determine the IC₅₀ value.

Conclusion

Atr-IN-14 is a potent ATR kinase inhibitor with significant potential as an anticancer agent, particularly in tumors with defects in the DNA damage response. This guide provides foundational technical information on its chemical properties and biological activity. The

generalized experimental protocols offer a starting point for researchers to further investigate the therapeutic potential of this compound. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to explore its efficacy in various preclinical cancer models.

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References

- 1. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide to the ATR Inhibitor Atr-IN-14]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15621049#exploring-the-chemical-structure-of-atr-in-14>]

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